N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine
Description
This compound is a synthetic psoralen derivative characterized by a furo[3,2-g]chromen core substituted with a 5-methyl group, a 3-(4-methylphenyl) moiety, and an acetyl-glycine side chain at position 4. The 7-oxo group on the furochromen backbone is a hallmark of its structural similarity to naturally occurring psoralens, which are known for their UV-activated DNA crosslinking properties.
Properties
Molecular Formula |
C23H19NO6 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C23H19NO6/c1-12-3-5-14(6-4-12)18-11-29-19-9-20-15(7-17(18)19)13(2)16(23(28)30-20)8-21(25)24-10-22(26)27/h3-7,9,11H,8,10H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
RHOQQTBLUWVIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)NCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furochromen core: This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the methylphenyl group: This step involves a Friedel-Crafts alkylation reaction.
Acetylation and glycine conjugation: The final steps involve acetylation of the intermediate compound followed by conjugation with glycine under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural uniqueness lies in its acetyl-glycine side chain, differentiating it from other furochromen derivatives. Key comparisons include:
Biological Activity
N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine is a complex organic compound notable for its intricate structure, which includes a furochromene core and multiple aromatic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
- Molecular Formula : C26H24N2O4
- Molecular Weight : 424.4 g/mol
- IUPAC Name : 3-(5-methyl-7-oxo-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-6-yl)-N-acetylglycine
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro experiments demonstrated that this compound can induce apoptosis in various cancer cell lines by arresting the cell cycle at specific phases.
Case Study: HepG2 Cells
In a study involving HepG2 liver cancer cells, the compound was found to:
- Induce apoptosis.
- Arrest the cell cycle at the S phase, leading to decreased cell viability.
The mechanism of action appears to involve binding to key proteins involved in cell cycle regulation and apoptosis pathways .
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes and receptors. This modulation of activity can lead to significant biological responses, including:
- Inhibition of tumor growth.
- Modulation of inflammatory pathways.
Enzyme Inhibition
Research has shown that this compound may inhibit certain enzymes involved in purine biosynthesis, which is critical for cellular proliferation. The IC50 values for various assays indicate potent activity against these targets, suggesting potential therapeutic applications in cancer treatment .
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antitumor | 20 | GAR-TFase |
| Other Analogs | Varies | 0.018 - 2 | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
